Piperazin-2-ylmethanol
Overview
Description
Piperazin-2-ylmethanol is a chemical compound with the molecular formula C5H12N2O. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazin-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of piperazine-2-carboxylic acid using lithium aluminum hydride in tetrahydrofuran. The reaction is typically carried out at low temperatures and then heated to around 70°C for several hours to ensure complete reduction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Piperazin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperazin-2-one derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazin-2-one, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Piperazin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazin-2-ylmethanol and its derivatives involves interactions with various molecular targets. For instance, in medicinal chemistry, these compounds may act as enzyme inhibitors or receptor agonists/antagonists. The specific pathways and targets depend on the structure of the derivative and the biological context in which it is used.
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
Piperazin-2-one: An oxidized derivative with different reactivity.
N-methylpiperazine: A methylated derivative with altered pharmacological properties.
Uniqueness: Piperazin-2-ylmethanol is unique due to its hydroxyl functional group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of derivatives with diverse applications.
Properties
IUPAC Name |
piperazin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSTRHGFGFVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951434 | |
Record name | (Piperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28795-50-8 | |
Record name | (Piperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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